2-Bromo-2-methylbutanoyl bromide

Vue d'ensemble

Description

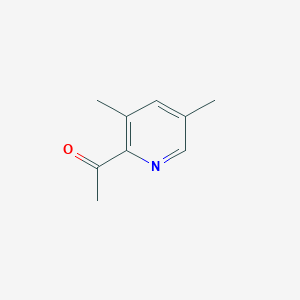

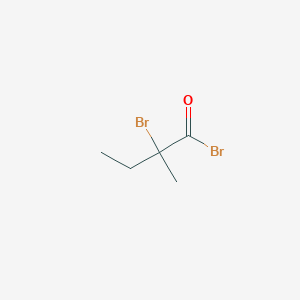

2-Bromo-2-methylbutanoyl bromide, also known as 2-bromo-2-methylpropionyl bromide, is an organic compound with the molecular formula C4H7Br2O. It is a colourless, flammable liquid and is used in organic synthesis as a reagent for the preparation of carboxylic acid derivatives. It is also used in pharmaceuticals, agrochemicals, dyes and fragrances.

Applications De Recherche Scientifique

Application in Organic & Biomolecular Chemistry

Specific Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

2-Bromo-2-methylbutanoyl bromide is used in the bromination of organic molecules. The bromination process has been extensively studied, and there is a continuous demand for safe and sustainable methodologies .

Methods of Application or Experimental Procedures

The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. The in situ generation of reactive intermediates minimizes the risk of hazardous reagents .

Results or Outcomes

Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Application in Polymerization

Specific Scientific Field

Polymer Science

Summary of the Application

α-Bromoisobutyryl bromide has been used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide .

Methods of Application or Experimental Procedures

The compound is used to form an N-protected halodienamide, which provided four- and five-membered lactams in the presence of copper (I) and a tertiary amine .

Results or Outcomes

The application of α-Bromoisobutyryl bromide in this context allows for the functionalization of graphene oxide, a material with numerous potential applications in fields such as electronics, materials science, and energy storage .

Application in Synthesis of Amides, Macrocyclic Amides, Ketenes, and Alkynic Ketones

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-Bromo-2-methylbutanoyl bromide is an important reagent in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones .

Methods of Application or Experimental Procedures

The compound is used in various organic synthesis reactions to form these compounds .

Results or Outcomes

The use of 2-Bromo-2-methylbutanoyl bromide in these reactions allows for the synthesis of a variety of organic compounds, expanding the possibilities for chemical research and development .

Application in Enthalpy Studies

Specific Scientific Field

Physical Chemistry

Summary of the Application

The enthalpies of the solution of 2-bromo-2-methylbutane and 2-bromo-2-methylpropane in mono- and dialcohols were studied .

Methods of Application or Experimental Procedures

The compound was dissolved in various alcohols and the change in enthalpy was measured .

Results or Outcomes

This study provides valuable data on the thermodynamic properties of these solutions, which can be used in various fields of chemistry .

Application in E2 Elimination Reactions

Summary of the Application

2-Bromo-2-methylbutanoyl bromide can be used in E2 elimination reactions, a type of organic reaction that involves the removal of a proton and a leaving group from adjacent carbon atoms .

Methods of Application or Experimental Procedures

In an E2 elimination reaction, a base abstracts a proton from the carbon atom adjacent to the carbon attached to the leaving group, which in this case would be the bromine atom. This results in the formation of a pi bond and the expulsion of the leaving group .

Application in Thermodynamic Studies

Summary of the Application

The thermodynamic properties of 2-Bromo-2-methylbutanoyl bromide have been studied, providing valuable data for various fields of chemistry .

Methods of Application or Experimental Procedures

The compound was studied under various conditions, and its thermodynamic properties such as enthalpy, entropy, and Gibbs free energy were measured .

Results or Outcomes

The data obtained from these studies can be used in various fields of chemistry, including reaction kinetics, process design, and chemical engineering .

Propriétés

IUPAC Name |

2-bromo-2-methylbutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c1-3-5(2,7)4(6)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDZHEUPZPBLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622567 | |

| Record name | 2-Bromo-2-methylbutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-methylbutanoyl bromide | |

CAS RN |

106265-07-0 | |

| Record name | 2-Bromo-2-methylbutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)

![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)